molecular formula C11H18N2O3 B2513510 1-(2,3,4-Trimethoxyphenyl)ethylhydrazine CAS No. 1397006-60-8

1-(2,3,4-Trimethoxyphenyl)ethylhydrazine

Cat. No.: B2513510
CAS No.: 1397006-60-8
M. Wt: 226.276
InChI Key: RTDGOBNIODRTGE-UHFFFAOYSA-N
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Description

1-(2,3,4-Trimethoxyphenyl)ethylhydrazine is an organic compound with the molecular formula C11H18N2O3 It features a trimethoxyphenyl group attached to an ethylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3,4-Trimethoxyphenyl)ethylhydrazine can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trimethoxybenzaldehyde with ethylhydrazine under acidic conditions. The reaction typically proceeds as follows:

    Step 1: Condensation of 2,3,4-trimethoxybenzaldehyde with ethylhydrazine in the presence of an acid catalyst.

    Step 2: Purification of the resulting product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-Trimethoxyphenyl)ethylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: Reduction reactions can convert it into amines or other reduced derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation Products: Hydrazones, azines.

    Reduction Products: Amines, reduced hydrazine derivatives.

    Substitution Products: Substituted hydrazine derivatives with various functional groups.

Scientific Research Applications

1-(2,3,4-Trimethoxyphenyl)ethylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trimethoxyphenyl)ethylhydrazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(2,3,4-Trimethoxyphenyl)ethylhydrazine can be compared with other similar compounds:

    Similar Compounds: 2,3,4-Trimethoxybenzaldehyde, 2,3,4-Trimethoxyphenethylamine, 2,3,4-Trimethoxyphenylhydrazine.

    Uniqueness: The presence of the ethylhydrazine moiety in this compound distinguishes it from other trimethoxyphenyl derivatives.

Properties

IUPAC Name

1-(2,3,4-trimethoxyphenyl)ethylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-7(13-12)8-5-6-9(14-2)11(16-4)10(8)15-3/h5-7,13H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDGOBNIODRTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C=C1)OC)OC)OC)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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